molecular formula C8H16O B11996977 2-Pentanol, 2-cyclopropyl- CAS No. 24230-08-8

2-Pentanol, 2-cyclopropyl-

Cat. No.: B11996977
CAS No.: 24230-08-8
M. Wt: 128.21 g/mol
InChI Key: WEXFBWATVRHNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentanol, 2-cyclopropyl- is an organic compound with the molecular formula C8H16O It is a secondary alcohol characterized by the presence of a cyclopropyl group attached to the second carbon of the pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanol, 2-cyclopropyl- can be achieved through several methods. One common approach involves the cyclopropanation of 2-pentanol using a suitable cyclopropylating agent. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Pentanol, 2-cyclopropyl- may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Pentanol, 2-cyclopropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Various alcohols or hydrocarbons.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

2-Pentanol, 2-cyclopropyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentanol, 2-cyclopropyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates or products that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-propanol
  • 1-Phenyl-2-pentanol
  • 3-[1-(Trimethylsilyl)cyclopropyl]-3-pentanol

Uniqueness

2-Pentanol, 2-cyclopropyl- is unique due to its specific structural features, including the presence of a cyclopropyl group and its secondary alcohol nature

Properties

IUPAC Name

2-cyclopropylpentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-6-8(2,9)7-4-5-7/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXFBWATVRHNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334247
Record name 2-Pentanol, 2-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24230-08-8
Record name 2-Pentanol, 2-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.